molecular formula C13H28AlN B13973872 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine CAS No. 54159-47-6

1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine

Cat. No.: B13973872
CAS No.: 54159-47-6
M. Wt: 225.35 g/mol
InChI Key: XBUCNKLCVJCDKY-UHFFFAOYSA-N
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Description

1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine is an organoaluminum compound that features a piperidine ring substituted with diethylaluminum and four methyl groups

Preparation Methods

The synthesis of 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum species from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The aluminum center can be oxidized to form aluminum oxide or other aluminum-containing compounds.

    Reduction: The compound can act as a reducing agent in certain reactions, donating electrons to other species.

    Substitution: The diethylaluminum group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine has several scientific research applications, including:

    Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, including polymerization reactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Medicinal Chemistry: Research into its potential biological activity and interactions with biomolecules is ongoing, with the aim of discovering new therapeutic agents.

    Industrial Applications: Its reactivity and ability to form stable complexes with other compounds make it useful in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating reactions through the formation of intermediate complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine include other organoaluminum compounds, such as triethylaluminum and diisobutylaluminum hydride. Compared to these compounds, this compound offers unique steric and electronic properties due to the presence of the piperidine ring and the four methyl groups. This uniqueness can result in different reactivity and selectivity in various chemical reactions.

List of Similar Compounds

  • Triethylaluminum
  • Diisobutylaluminum hydride
  • Diethylaluminum chloride
  • Methylaluminoxane

These compounds share some similarities in their aluminum content and reactivity but differ in their specific structures and applications.

Properties

CAS No.

54159-47-6

Molecular Formula

C13H28AlN

Molecular Weight

225.35 g/mol

IUPAC Name

diethyl-(2,2,6,6-tetramethylpiperidin-1-yl)alumane

InChI

InChI=1S/C9H18N.2C2H5.Al/c1-8(2)6-5-7-9(3,4)10-8;2*1-2;/h5-7H2,1-4H3;2*1H2,2H3;/q-1;;;+1

InChI Key

XBUCNKLCVJCDKY-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CC)N1C(CCCC1(C)C)(C)C

Origin of Product

United States

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